BenchChemオンラインストアへようこそ!

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea

FPRL1 agonism calcium mobilization anti-inflammatory

An exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, ZINC), and reputable vendor technical datasheets was conducted for 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea (CAS 894026-68-7). No quantitative biological activity data, no comparator-based evidence, and no peer-reviewed characterization could be located in any admissible source.

Molecular Formula C16H20ClN3O3
Molecular Weight 337.8
CAS No. 894026-68-7
Cat. No. B2721703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea
CAS894026-68-7
Molecular FormulaC16H20ClN3O3
Molecular Weight337.8
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H20ClN3O3/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h3-6,12,14H,1-2,7-10H2,(H2,18,19,22)
InChIKeyONKBFRNXKVIWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea (CAS 894026-68-7): Procurement-Relevant Baseline


An exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, ZINC), and reputable vendor technical datasheets was conducted for 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea (CAS 894026-68-7). No quantitative biological activity data, no comparator-based evidence, and no peer-reviewed characterization could be located in any admissible source [1]. The compound appears solely on excluded vendor websites and a Korean Drug DB entry containing no pharmacological data [2]. As a result, no baseline overview containing scientifically verifiable information can be provided.

Why Generic Substitution Is Not Evaluable for 894026-68-7: Absence of Comparator Data


The rationale against generic substitution of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea with in-class analogs (e.g., the furan-2-ylmethyl analog CAS 891109-41-4 or the des-tetrahydrofuran analog CAS 894032-05-4) cannot be constructed . No head-to-head studies, cross-study comparable datasets, or even class-level pharmacological profiling for this specific compound exist within admissible source repositories [1]. Without quantitative selectivity, potency, PK, or toxicity data, any claim about the necessity of this exact compound over close structural analogs would constitute unsupported speculation. Procurement decisions cannot be evidence-grounded at this time.

Quantitative Differentiation Evidence for 894026-68-7: Null Result


FPRL1 Agonist Activity: No Admissible Quantitative Data

Despite the structural resemblance of 894026-68-7 to the FPRL1 agonist chemotype described in patent family WO2015079692A1, no EC50 value, no calcium mobilization assay result, and no in vivo efficacy metric for this specific compound could be identified in any admissible primary source [1]. The parent patent exemplifies related 1-(4-chlorophenyl)-3-(2-oxopyrrolidinyl)urea derivatives but does not disclose data for the tetrahydrofuran-2-ylmethyl-substituted member [2]. Quantitative differentiation against potent FPRL1 agonists such as QuinC1 or WKYMVm peptide is therefore impossible.

FPRL1 agonism calcium mobilization anti-inflammatory

Physicochemical and Drug-Likeness Profile: No Experimental Data

No experimentally measured logP, aqueous solubility, pKa, or permeability data for 894026-68-7 were found in any authoritative database or peer-reviewed publication [1]. Computational predictions from excluded vendor sites mention a molecular weight of 337.8 g/mol and formula C16H20ClN3O3, but these alone carry no differentiating weight . A procurement decision based on physicochemical suitability versus analogs such as the 4-ethoxyphenyl variant (CAS 894013-32-2) or the p-tolyl variant is unsupported.

physicochemical properties drug-likeness solubility

Synthetic Accessibility and Supply Chain: Minimal Admissible Sourcing

No synthesis protocol, characterization data (NMR, HPLC, MS), or quality control specification for 894026-68-7 was identified in any peer-reviewed journal or reputable vendor technical datasheet . The compound is not listed in the catalogs of Sigma-Aldrich, Tocris, MedChemExpress, SelleckChem, Enamine, ChemBridge, or ChemDiv based on systematic search . This contrasts sharply with related oxopyrrolidine urea building blocks (e.g., CAS 894013-32-2 available at Bidepharm at 98% purity) and places the compound in a high-risk procurement category where supplier qualification cannot be evidence-based.

chemical synthesis supply chain vendor sourcing

Application Scenarios for 894026-68-7: Currently Unsubstantiated


FPRL1/FPR2 Agonist Probe in Inflammatory Disease Research — Not Yet Evidence-Supported

Based on the chemotype's membership in the FPRL1 agonist urea derivative class described in WO2015079692A1, 894026-68-7 could hypothetically serve as a pharmacological tool compound for probing pro-resolution signaling in neutrophil or macrophage assays. However, no EC50, selectivity profile, or in vivo efficacy data exist for this specific compound in any admissible source [1]. Researchers considering this compound must independently generate all primary pharmacological data before use.

Structure-Activity Relationship (SAR) Exploration of the Tetrahydrofuran Substituent — Requiring De Novo Synthesis and Testing

The compound's sole structural distinction—a tetrahydrofuran-2-ylmethyl group on the distal urea nitrogen—could theoretically be explored in an SAR program comparing it against the furan-2-ylmethyl analog (CAS 891109-41-4) and the unsubstituted urea (CAS 894032-05-4). However, this requires procurement of all three compounds, parallel testing under identical assay conditions, and generation of the comparative dataset that currently does not exist .

Screening Library Member for FPR2 Agonist Discovery — Limited by Supply Chain Absence

Although oxopyrrolidine urea compounds have been claimed as FPR2 agonists in patent US20230303513A1, 894026-68-7 is not among the exemplified compounds [1]. The absence of this compound from major screening compound suppliers (Enamine, ChemBridge, ChemDiv) precludes its inclusion in diversity-oriented or targeted screening decks without custom synthesis .

Quote Request

Request a Quote for 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.